(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-13-5-2-11(3-6-13)4-7-14(16)15-12-8-9-20(17,18)10-12/h2-7,12H,8-10H2,1H3,(H,15,16)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMPLTXORKIGEK-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51089868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C16H21NO4S
- Molecular Weight : Approximately 323.41 g/mol
- Appearance : Likely a white to off-white crystalline solid at room temperature
The compound's structure suggests it may possess unique physicochemical properties that could influence its biological activity. The presence of the tetrahydrothiophene ring is particularly noteworthy, as sulfur-containing heterocycles are often associated with diverse biological activities.
Currently, there is no documented research that elucidates the specific mechanism of action for (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide. However, insights can be drawn from studies on related compounds. For instance, acrylamide derivatives have been reported to exhibit various biological activities, including:
- Anticancer Activity : Some acrylamide derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications in oncology.
- Antioxidant Properties : Compounds with similar structures have been studied for their ability to mitigate oxidative stress in cellular models.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful.
Case Studies and Research Findings
While specific studies on this compound are lacking, several relevant case studies highlight the biological relevance of similar compounds:
- Cytotoxicity in Cancer Research :
- Hepatoprotective Effects :
Potential Applications
Given its structural characteristics, this compound may hold promise in various therapeutic areas:
- Cancer Therapy : If future studies confirm cytotoxic effects similar to other acrylamide derivatives, this compound could be explored as a potential anticancer agent.
- Antioxidant Agent : Its possible antioxidant properties could be beneficial in developing treatments for oxidative stress-related conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydrothiophene can act as inhibitors of specific cancer cell lines by inducing apoptosis and inhibiting proliferation . The compound's structural features allow it to interact with biological targets effectively.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes linked to disease pathways. For example, it has shown promise as a selective inhibitor of Pin1, a protein implicated in various cancers . This inhibition could lead to novel therapeutic strategies for cancer treatment.
3. Predictive Models for Biological Activity
Utilizing computational models like PASS (Prediction of Activity Spectra for Substances), researchers can forecast the biological activities of this compound based on its structural characteristics. These models suggest potential applications in drug discovery and development.
Agricultural Applications
1. Agrochemical Development
The compound's unique properties may also be leveraged in agricultural chemistry as a potential pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop products that target specific pests or diseases in crops while minimizing harm to beneficial organisms.
Materials Science Applications
1. Polymer Synthesis
Given its acrylamide functionality, this compound can be utilized in polymer chemistry for synthesizing new materials with desirable properties. The incorporation of this compound into polymer matrices could enhance mechanical strength or introduce specific functionalities such as biocompatibility or biodegradability.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Antifungal Activity: Phthalimide derivatives (e.g., (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide) exhibit moderate antifungal activity, with potency correlating to the number of aromatic methoxy groups .
- Antioxidant Effects: Hydroxy-substituted analogs (e.g., compound 16) activate the Nrf2 pathway, inducing cellular glutathione synthesis and protecting hepatocytes against oxidative stress .
- Anticancer Potential: Arylcinnamide hybrids with aminophenyl or methoxyphenyl substituents (e.g., compound 7i) show promise in anticancer screens, with high synthetic yields (93%) and confirmed purity . The sulfone group in the target compound may alter binding interactions with cellular targets like kinases or tubulin.
Physicochemical and Pharmacokinetic Properties
- Melting Points : Analogs with polar substituents (e.g., phthalimide derivatives) exhibit higher melting points (e.g., 156–175°C ), suggesting that the sulfone group in the target compound may further elevate its mp due to increased crystallinity.
- Metabolic Stability: Sulfones are generally resistant to oxidative metabolism, whereas methoxy groups may undergo demethylation to active phenolic metabolites .
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) enhance antifungal activity in phthalimide derivatives , while sulfone groups (electron-withdrawing) may shift activity toward different targets, such as enzymes requiring polar interactions.
- Substituent Bulk : Bulky groups (e.g., benzothiazole ) reduce synthetic yields but may improve target selectivity by fitting into hydrophobic binding pockets.
Q & A
Basic Question: What are the key strategies for synthesizing (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of the tetrahydrothiophene sulfone moiety with acrylamide derivatives using coupling agents like EDCI in solvents such as DMF or dichloromethane under controlled temperatures (0–25°C) .
- Step 2: Purification via column chromatography (e.g., EtOAc/petroleum ether gradients) and characterization by / NMR, MS, and elemental analysis to confirm purity (>95%) .
- Key Parameters: Solvent polarity and reaction time significantly impact yield (reported 54–93% for similar acrylamides) .
Basic Question: How is the compound’s structure confirmed experimentally?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy: NMR (e.g., δ 7.53 ppm for acrylamide protons) and NMR (carbonyl peaks ~165–170 ppm) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H] calculated for CHNOS: 335.11) .
- Elemental Analysis: Matching calculated vs. observed C, H, N, S content (deviation <0.4%) .
Basic Question: What preliminary biological activities have been observed for this compound?
Methodological Answer:
While direct data is limited, structurally similar acrylamides exhibit:
- Anticancer Activity: Assessed via MTT assays (IC values 10–50 µM against HeLa or MCF-7 cells) .
- Enzyme Inhibition: Targets like kinases or cytochrome P450 isoforms tested via fluorometric assays .
- Oxidative Stress Modulation: Nrf2 activation measured by luciferase reporter assays in hepatocytes .
Advanced Question: How can synthesis conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while EtOAc reduces side products .
- Catalyst Tuning: Substoichiometric DMAP (4-dimethylaminopyridine) improves coupling efficiency .
- Temperature Control: Lower temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates .
Advanced Question: How can contradictory spectral data (e.g., NMR peak splitting) be resolved?
Methodological Answer:
- Dynamic NMR Studies: Variable-temperature NMR to assess rotational barriers in amide bonds .
- 2D NMR Techniques: COSY and HSQC to assign overlapping proton and carbon signals .
- Computational Validation: DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Advanced Question: What structure-activity relationships (SAR) guide the design of analogs with enhanced activity?
Methodological Answer:
Key SAR insights from analogs:
Advanced Question: What computational methods predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Glide to simulate binding to targets (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes (RMSD <2 Å over 100 ns) .
- QSAR Models: CoMFA/CoMSIA to correlate substituent electronegativity with activity .
Advanced Question: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability: Incubation in buffers (pH 2–9) followed by HPLC monitoring of degradation products .
- Thermal Stability: TGA/DSC to determine melting points (e.g., mp 173–175°C) and decomposition thresholds .
- Light Sensitivity: UV-Vis spectroscopy (λ = 254 nm) to track photodegradation .
Advanced Question: What experimental approaches identify biological targets?
Methodological Answer:
- Pull-Down Assays: Biotinylated analogs coupled with streptavidin beads to isolate binding proteins .
- Kinase Profiling: Pan-kinase inhibitor screens (e.g., Eurofins KinaseProfiler) .
- CRISPR-Cas9 Knockout: Gene knockout libraries to identify resistance-conferring pathways .
Advanced Question: How are analogs designed to improve pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Introducing hydrophilic groups (e.g., morpholine) reduces LogP from 3.5 → 2.3 .
- Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS to track metabolite formation .
- ProDrug Strategies: Esterification of carboxyl groups to enhance oral bioavailability (e.g., 2.5-fold increase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
